1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine
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Overview
Description
1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine is a chemical compound with the molecular formula C17H17F3N2O2S. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates can then yield the desired piperazine derivative. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-[(2,5-Difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine
- 1-[(2,5-Difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine
Properties
Molecular Formula |
C17H17F3N2O2S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H17F3N2O2S/c18-14-3-1-2-13(10-14)12-21-6-8-22(9-7-21)25(23,24)17-11-15(19)4-5-16(17)20/h1-5,10-11H,6-9,12H2 |
InChI Key |
LBMMTNUCTCPFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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